molecular formula C12H15NO4 B13209346 Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate

Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate

Cat. No.: B13209346
M. Wt: 237.25 g/mol
InChI Key: POMOYTYRZFCMRR-UHFFFAOYSA-N
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Description

Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate is a heterocyclic organic compound featuring a 2-oxopiperidin-1-yl core substituted at the 4-position with a furan-2-yl group and an acetomethyl ester moiety at the nitrogen atom. This compound is of interest in medicinal chemistry and organic synthesis due to the structural versatility of piperidinone derivatives and the reactivity of the furan ring .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate

InChI

InChI=1S/C12H15NO4/c1-16-12(15)8-13-5-4-9(7-11(13)14)10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3

InChI Key

POMOYTYRZFCMRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Microwave-Assisted Mannich Reaction

The core piperidin-2-one scaffold substituted with a furan-2-yl group at position 4 is synthesized via a microwave-accelerated Mannich reaction. This method is adapted from protocols for analogous compounds:

  • Reagents : Furan-2-carbaldehyde (0.01 mol), piperidin-4-one (0.01 mol), and methyl bromoacetate (0.01 mol).
  • Procedure :
    • Combine reagents in a Pyrex test tube and irradiate in a domestic microwave oven at 540–600 Watts for 4–7 minutes .
    • Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7).
    • Wash the crude product with cold ethanol, filter, and recrystallize from ethanol.

Key Advantages :

  • Reduced reaction time (≤10 minutes vs. hours for conventional heating).
  • Higher yields (estimated 75–85% based on analogous Mannich bases).

Alkylation of Piperidin-2-one Intermediate

The acetamide side chain is introduced via alkylation of the secondary amine in 4-(furan-2-yl)piperidin-2-one, following methodologies for related piperidinone derivatives:

  • Reagents :
    • 4-(Furan-2-yl)piperidin-2-one (1 equiv), methyl bromoacetate (1.2 equiv), NaH (1.6 equiv, 60% dispersion in oil).
  • Procedure :
    • Dissolve 4-(furan-2-yl)piperidin-2-one in anhydrous MeCN.
    • Add NaH and methyl bromoacetate under nitrogen.
    • Stir at room temperature for 18 hours , then purify via flash chromatography (EtOAc/hexane, 1:1).

Characterization Data :

  • IR (KBr) : 1742 cm⁻¹ (ester C=O), 1679 cm⁻¹ (amide C=O).
  • ¹H NMR (CDCl₃) : δ 6.3–6.5 (m, furan-H), 4.06 (s, CH₂COOCH₃), 3.43–3.56 (m, piperidine-H).
  • ¹³C NMR : 170.8 ppm (ester C=O), 169.2 ppm (amide C=O).

Comparative Analysis of Methods

Parameter Microwave Method Alkylation Method
Reaction Time 4–7 min 18 hours
Yield 75–85% 65–70%
Purification Recrystallization Column Chromatography
Equipment Complexity Low (domestic microwave) Moderate (inert atmosphere)

Optimization Considerations

  • Solvent Selection : Ethanol or MeCN is preferred for solubility and stability.
  • Catalyst-Free Conditions : Microwave irradiation often eliminates the need for acid/base catalysts.
  • Side Reactions : Competing imine formation is minimized by strict stoichiometric control of aldehydes.

Scalability and Industrial Relevance

The microwave-assisted route is more scalable due to rapid kinetics and energy efficiency. However, the alkylation method offers better control over regioselectivity for large-scale batches.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The piperidinone ring can be reduced to form piperidine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the piperidinone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate with analogs that share key structural motifs, such as the piperidinone/piperazine backbone, ester functionalities, or aromatic substituents.

Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate (CAS 2059988-03-1)

  • Structural Differences : Replaces the furan-2-yl group with a 4-bromophenyl substituent.
  • Molecular Properties: Formula: C₁₄H₁₆BrNO₃ Molecular Weight: 326.19 g/mol (vs. ~251.24 g/mol for the furan analog, estimated based on formula C₁₂H₁₃NO₄) .
  • Functional Implications: The bromine atom enhances lipophilicity and may influence binding interactions in biological systems compared to the oxygen-rich furan.

Ethyl 2-(furan-2-yl)-2-hydroxyacetate (CAS 19377-72-1)

  • Structural Differences : Features a hydroxyl group adjacent to the furan-linked acetate, with an ethyl ester instead of methyl.
  • Key Properties: Formula: C₈H₁₀O₄ (estimated) Reactivity: The hydroxyl group increases polarity and susceptibility to oxidation, unlike the stable ketone in the piperidinone core of the target compound .

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate

  • Structural Differences: Contains a piperazinium ring (vs. piperidinone), a fluorobenzoyl group, and a hydroxyphenyl-2-oxoethyl substituent.
  • Synthesis : Prepared via multi-step reactions involving fluorobenzoyl chloride and boc-piperazine, highlighting the complexity of introducing aromatic and ionic groups .
  • Functional Insights: The trifluoroacetate counterion enhances solubility in polar solvents, unlike the neutral methyl ester in the target compound.

Methyl 2-(([5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl)amino)acetate (CAS 338975-50-1)

  • Structural Differences: Incorporates a pyrazolone ring and trifluoromethyl group, diverging from the piperidinone-furan framework.
  • Key Features: The trifluoromethyl group increases metabolic stability and lipophilicity, a trait absent in the furan-containing compound . The pyrazolone core may confer distinct tautomeric behavior compared to the rigid piperidinone ring.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound - C₁₂H₁₃NO₄ (est.) ~251.24 Furan-2-yl, methyl ester Electron-rich furan, lactam stability
Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate 2059988-03-1 C₁₄H₁₆BrNO₃ 326.19 4-Bromophenyl High lipophilicity, planar aromatic
Ethyl 2-(furan-2-yl)-2-hydroxyacetate 19377-72-1 C₈H₁₀O₄ (est.) ~170.16 Furan-2-yl, hydroxyl, ethyl ester Polar, oxidation-prone
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate - C₂₀H₁₈F₄N₂O₅ (est.) ~458.37 Fluorobenzoyl, hydroxyphenyl, ionic Ionic solubility, electron-withdrawing
Methyl 2-(([5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl)amino)acetate 338975-50-1 C₈H₈F₃N₃O₃ 251.16 Trifluoromethyl, pyrazolone Metabolic stability, tautomerism

Research Findings and Implications

  • Electronic Effects : The furan-2-yl group in the target compound provides electron-rich aromaticity, contrasting with the electron-deficient 4-bromophenyl or fluorobenzoyl groups in analogs. This difference may influence binding to biological targets or catalytic activity .
  • Solubility and Reactivity : Ionic derivatives (e.g., piperazinium trifluoroacetate) exhibit enhanced aqueous solubility, while neutral esters (e.g., methyl/ethyl acetates) prioritize lipid membrane permeability .
  • Synthetic Complexity : Multi-step syntheses (e.g., fluorobenzoyl derivatives) highlight challenges in introducing diverse functional groups, whereas simpler esters (e.g., ethyl 2-(furan-2-yl)-2-hydroxyacetate) are more accessible .

Biological Activity

Methyl 2-[4-(furan-2-yl)-2-oxopiperidin-1-yl]acetate (CAS No. 2060032-41-7) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₂H₁₅NO₄
  • Molecular Weight : 237.25 g/mol
  • CAS Number : 2060032-41-7

The biological activity of this compound can be attributed to its structural components, which include a furan ring and a piperidine moiety. These features may contribute to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.

1. Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit inhibitory effects on specific enzymes such as enolases. For instance, studies have shown that derivatives of oxopiperidine can act as competitive inhibitors for glycolytic enzymes, which are critical in cancer metabolism .

2. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to inhibit tumor growth has been linked to its action on metabolic pathways that are upregulated in cancer cells. For example, the inhibition of enolase activity can lead to reduced glycolytic flux, thereby impairing cancer cell proliferation .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available literature:

Activity Description Reference
Enzyme InhibitionInhibits enolase activity, affecting glycolysis in cancer cells
Anticancer PropertiesDemonstrated potential in reducing tumor growth in vitro
Pharmacological ProfilePotential interactions with various receptors and enzymes

Case Studies and Research Findings

Several studies have explored the pharmacological effects of compounds related to this compound:

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the role of similar oxopiperidine derivatives in targeting cancer metabolism. The results indicated that these compounds could selectively inhibit tumor growth by disrupting metabolic pathways essential for cancer cell survival .

Case Study 2: Pharmacokinetics and Toxicology

Research on the pharmacokinetics of related compounds showed that modifications to the piperidine structure can significantly alter bioavailability and toxicity profiles. Understanding these parameters is crucial for developing safe therapeutic agents .

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